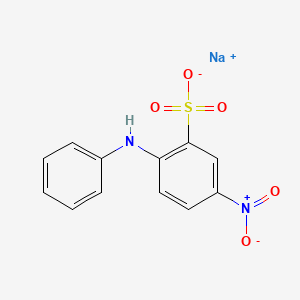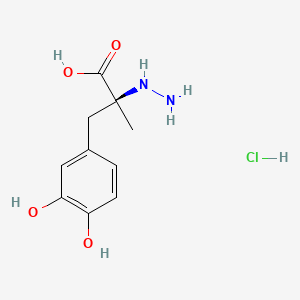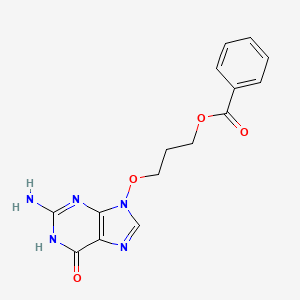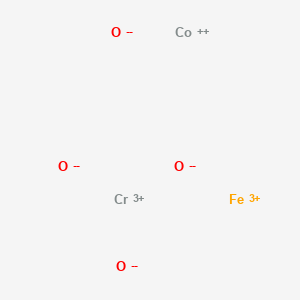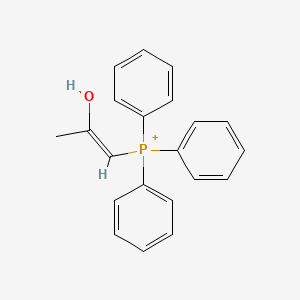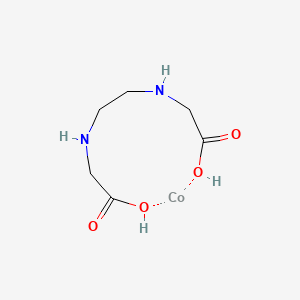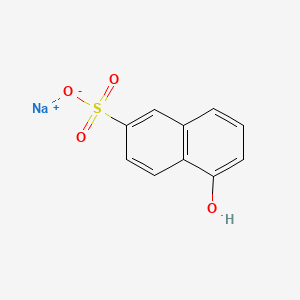
Sodium 5-hydroxynaphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-hydroxynaphthalene-2-sulphonate is an organic compound with the chemical formula C10H7NaO4S. It is a sodium salt of 5-hydroxynaphthalene-2-sulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-hydroxynaphthalene-2-sulphonate typically involves the sulfonation of 5-hydroxynaphthalene. One common method includes the reaction of 5-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production process involves feeding caustic soda liquid into a high-pressure kettle, followed by the addition of disodium 1.5-naphthalenedisulfonate. The mixture is heated to 227-230°C under a pressure of 1-2 MPa for about 20 hours. After cooling and crystallization, solid this compound with high purity is obtained .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 5-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl and sulfonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are commonly employed.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes .
Applications De Recherche Scientifique
Sodium 5-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is employed in biochemical assays and as a reagent in various biological experiments.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Mécanisme D'action
The mechanism of action of sodium 5-hydroxynaphthalene-2-sulphonate involves its interaction with molecular targets through its hydroxyl and sulfonate groups. These functional groups allow it to participate in various chemical reactions, influencing cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- Sodium 5-hydroxynaphthalene-1-sulphonate
- Sodium 6-hydroxynaphthalene-2-sulphonate
- Sodium 7-hydroxynaphthalene-2-sulphonate
Comparison: Sodium 5-hydroxynaphthalene-2-sulphonate is unique due to its specific position of the hydroxyl and sulfonate groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and other similar compounds .
Propriétés
Numéro CAS |
93804-67-2 |
|---|---|
Formule moléculaire |
C10H7NaO4S |
Poids moléculaire |
246.22 g/mol |
Nom IUPAC |
sodium;5-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
Clé InChI |
AKGMSDDDIBIAJM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



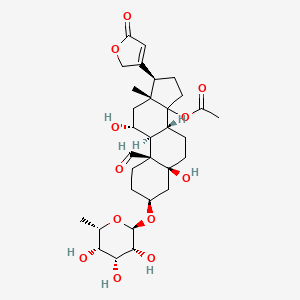
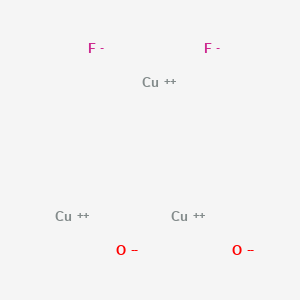
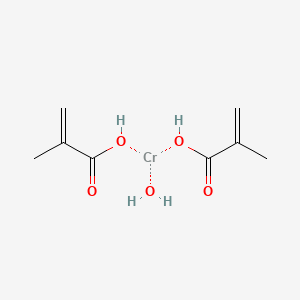

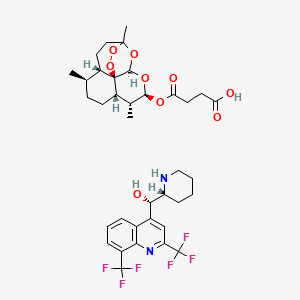

![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
